Erianin

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

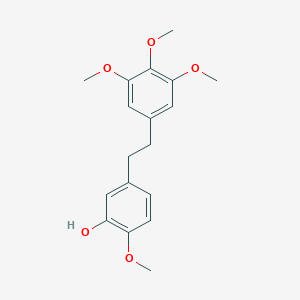

2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h7-11,19H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDFUVFNIAJEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326751 | |

| Record name | Erianin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95041-90-0 | |

| Record name | Erianin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95041-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erianin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Erianin: A Technical Guide to Its Natural Sources, Extraction from Dendrobium, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erianin, a bibenzyl compound first isolated from the orchid Eria coronaria and prominently found in various Dendrobium species, has garnered significant attention for its potent anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a focus on its distribution within the Dendrobium genus. It offers detailed methodologies for the extraction and purification of this compound, supported by quantitative data. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, namely the ROS/JNK and Wnt/β-catenin pathways, and presents standardized experimental workflows for its investigation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring bibenzyl compound found predominantly in the Orchidaceae family. While initially discovered in Eria coronaria, the most significant and widely studied sources of this compound belong to the Dendrobium genus, a large and diverse group of orchids with a long history of use in traditional medicine.

Distribution within Dendrobium Species

Numerous studies have investigated the presence and concentration of this compound across various Dendrobium species. Dendrobium chrysotoxum consistently emerges as a species with one of the highest reported concentrations of this compound, making it a primary source for extraction and research. Other species, such as Dendrobium thyrsiflorum and Dendrobium officinale, have also been found to contain this compound, albeit typically at lower concentrations. The table below summarizes the this compound content in different Dendrobium species as determined by High-Performance Liquid Chromatography (HPLC).

| Dendrobium Species | This compound Content (% of dry weight) | Reference |

| Dendrobium chrysotoxum | 0.047% - 0.12% | [1][2] |

| Dendrobium thyrsiflorum | ~0.008% | [2] |

| Dendrobium devonianum | Not Detected | [3] |

| Dendrobium gratiosissimum | Not Detected | [4] |

| Dendrobium aphyllum | Not Detected |

This table is a compilation of data from multiple sources and content levels may vary based on geographical location, cultivation conditions, and analytical methods.

Extraction and Purification of this compound from Dendrobium

The isolation of this compound from Dendrobium, particularly Dendrobium chrysotoxum, involves a multi-step process of extraction and purification. The following protocols are based on established methodologies described in scientific literature and patents.

Solvent Extraction

Objective: To extract a crude mixture of compounds, including this compound, from the plant material.

Protocol:

-

Preparation of Plant Material: The dried stems of Dendrobium chrysotoxum are pulverized into a fine powder to increase the surface area for solvent penetration.

-

Maceration: The powdered plant material is soaked in an organic solvent, typically ethyl acetate, at a ratio of 1:6 (w/v) for 4 days at room temperature. This process is repeated twice to ensure maximum extraction efficiency.

-

Microwave-Assisted Extraction (Optional): To enhance extraction yield and reduce extraction time, microwave-assisted extraction can be employed. The powdered material is subjected to microwave irradiation (200-500W) in the presence of the solvent.

-

Filtration and Concentration: The resulting extracts are combined, filtered to remove solid plant debris, and then concentrated under reduced pressure using a rotary evaporator at a temperature of 60-65°C to yield a crude extract.

Purification by Column Chromatography

Objective: To separate this compound from other compounds in the crude extract.

Protocol:

-

Adsorbent Preparation: The crude ethyl acetate extract is mixed with neutral aluminum oxide (150-300 mesh) at a ratio of 1:4 (w/w).

-

Column Packing: The mixture is loaded onto a chromatography column packed with neutral aluminum oxide. The column dimensions should have a diameter to length ratio of approximately 1:6.

-

Elution: The column is eluted with a gradient of petroleum ether and chloroform.

-

Fraction Collection and Analysis: Fractions are collected and monitored by silica gel thin-layer chromatography (TLC). Fractions with an Rf value between 0.2 and 0.6 are pooled.

-

Crystallization and Recrystallization: The pooled fractions are concentrated, and the resulting solid is crystallized. The crystals are then recrystallized using methanol or acetone to obtain purified this compound. The purity is typically assessed by HPLC.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To accurately determine the concentration of this compound in an extract or purified sample.

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Shim-pack GIS C18 column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of trifluoroacetic acid-acetonitrile (pH = 3.25).

-

Flow Rate: 1.5 mL/min.

-

Detection Wavelength: 232 nm.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects, particularly its anticancer activity, by modulating several key intracellular signaling pathways. The following sections detail the mechanisms of action within the ROS/JNK and Wnt/β-catenin pathways.

ROS/JNK Signaling Pathway

This compound has been shown to induce apoptosis and autophagy in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is often triggered by an increase in reactive oxygen species (ROS).

Caption: this compound induces ROS production, leading to JNK activation and apoptosis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. This compound has been found to inhibit this pathway, thereby suppressing tumor growth.

Caption: this compound inhibits the Wnt/β-catenin pathway, reducing cell proliferation.

Standardized Experimental Workflows

The investigation of this compound's biological activities typically involves a series of in vitro and in vivo experiments. The following workflow provides a general framework for assessing its anticancer effects.

Caption: A typical experimental workflow for evaluating the anticancer effects of this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the realm of oncology. Its primary source, Dendrobium chrysotoxum, provides a viable starting point for its isolation, and the detailed extraction and purification protocols outlined in this guide offer a solid foundation for obtaining high-purity this compound for research purposes. The elucidation of its mechanisms of action through the ROS/JNK and Wnt/β-catenin signaling pathways provides a rationale for its anticancer effects and opens avenues for further investigation into its therapeutic applications. The standardized experimental workflows presented here serve as a practical guide for researchers aiming to explore the multifaceted biological activities of this intriguing bibenzyl compound. Continued research into this compound is warranted to fully unlock its potential as a novel therapeutic agent.

References

Erianin: A Technical Guide to its Chemical Structure, Bibenzyl Classification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erianin, a bibenzyl compound isolated from Dendrobium species, has garnered significant attention in the scientific community for its potent anti-tumor and other pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, classification, and the molecular mechanisms underlying its biological effects. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a summary of its physicochemical and biological properties in structured tables. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound using the DOT language for Graphviz, offering a clear and detailed understanding of its mode of action for researchers and drug development professionals.

Chemical Structure and Bibenzyl Classification

This compound is a bibenzyl derivative, a class of natural phenolic compounds characterized by two phenyl rings linked by an ethylene bridge.[1] Its chemical structure consists of two substituted aromatic rings connected by a two-carbon bridge.

Chemical Name: 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol[2][3][4]

Molecular Formula: C₁₈H₂₂O₅[5]

Molecular Weight: 318.36 g/mol

The core structure of this compound is the bibenzyl scaffold, which is biosynthesized in plants through the phenylpropanoid pathway. The specific substitution pattern on the phenyl rings, particularly the presence of methoxy and hydroxy groups, is crucial for its biological activity.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol | |

| Molecular Formula | C₁₈H₂₂O₅ | |

| Molecular Weight | 318.36 g/mol | |

| CAS Number | 95041-90-0 | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO, ethanol, DMF, chloroform, acetone. Sparingly soluble in aqueous buffers. | |

| Storage | -20°C | |

| SMILES | COc1ccc(CCc2cc(OC)c(OC)c(OC)c2)cc1O |

Table 2: Summary of Biological Activities of this compound

| Activity | Cell Lines/Model | IC₅₀/Effective Concentration | Key Findings | Reference(s) |

| Anti-proliferative | Osteosarcoma (143B, MG63.2) | IC₅₀: 17.20 - 88.69 nM | Dose- and time-dependent inhibition of cell viability. | |

| Lung Cancer (H460, H1299) | IC₅₀: 21.89 - 61.33 nM | Significant reduction in cell survival. | ||

| Bladder Cancer (KU-19-19, RT4) | Dose-dependent | Decreased cell viability. | ||

| Breast Cancer (T47D) | 40 - 160 nM | Significant decrease in cell viability. | ||

| Apoptosis Induction | Osteosarcoma (143B, MG63.2) | 25 - 50 nM | Induction of both extrinsic and intrinsic apoptotic pathways. | |

| Gastric Cancer (MGC803, MKN45) | 50 - 400 nM | Increased number of apoptotic cells. | ||

| Bladder Cancer (EJ, T24) | Not specified | Triggered apoptosis via caspase activation. | ||

| Cell Cycle Arrest | Osteosarcoma (143B, MG63.2) | 25 - 50 nM | G2/M phase arrest. | |

| Lung Cancer (H460, H1299) | 50 - 100 nM | G2/M phase arrest. | ||

| Bladder Cancer (KU-19-19, RT4) | Dose-dependent | G2/M phase arrest. | ||

| Inhibition of Migration | Gastric Cancer (MGC803, MKN45) | Not specified | Inhibition of scratch repair and migration. | |

| Osteosarcoma (MG-63, U-2 OS) | Not specified | Inhibition of cell migration. |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its natural source and for key in vitro biological assays.

Isolation of this compound from Dendrobium chrysotoxum

This protocol is based on the principles described in the cited patent for the extraction of this compound.

Materials:

-

Dried and powdered Dendrobium chrysotoxum stems

-

Ethyl acetate

-

Neutral aluminum oxide

-

Organic solvents for elution (e.g., petroleum ether-chloroform, petroleum ether-acetone gradients)

-

Silica gel thin-layer chromatography (TLC) plates

-

Methanol or acetone for recrystallization

Procedure:

-

Extraction:

-

Immerse the powdered Dendrobium chrysotoxum in ethyl acetate.

-

Employ microwave-assisted extraction to enhance efficiency.

-

Concentrate the resulting ethyl acetate extract under reduced pressure at 60-65°C to obtain a crude extractive.

-

-

Column Chromatography:

-

Mix the crude extractive with neutral aluminum oxide.

-

Pack a chromatography column with the aluminum oxide-extractive mixture.

-

Elute the column with a gradient of organic solvents (e.g., petroleum ether-chloroform or petroleum ether-acetone).

-

Monitor the fractions using silica gel TLC.

-

-

Fraction Collection and Purification:

-

Collect fractions with an Rf value between 0.2 and 0.6.

-

Recover the solvent from the collected fractions by evaporation.

-

Concentrate the resulting solution and allow it to crystallize.

-

-

Recrystallization:

-

Recrystallize the crude this compound from methanol or acetone to obtain a purified product.

-

-

Drying:

-

Dry the purified crystals to obtain this compound with a purity of >97%.

-

Cell Viability Assay (CCK-8 Method)

This protocol is adapted from studies investigating the anti-proliferative effects of this compound.

Materials:

-

Human cancer cell lines (e.g., osteosarcoma, lung cancer, bladder cancer)

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 3 x 10⁴ to 5 x 10³ cells/well and incubate overnight.

-

-

This compound Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 nM). Ensure the final DMSO concentration is below 0.05%.

-

Incubate for 24, 48, or 72 hours.

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate at 37°C for 2 hours.

-

-

Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on methodologies used to assess this compound-induced apoptosis.

Materials:

-

Human cancer cell lines

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed approximately 6 x 10⁵ cells/well in 6-well plates and treat with desired concentrations of this compound for 24 hours.

-

-

Cell Harvesting and Staining:

-

Collect the cells and resuspend them in 100 µL of 1x binding buffer.

-

Add 5 µL of FITC Annexin V and 10 µL of Propidium Iodide (PI).

-

Incubate at room temperature in the dark for 15 minutes.

-

Add 200-400 µL of 1x binding buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

Western Blot Analysis

This protocol provides a general procedure for analyzing protein expression changes induced by this compound.

Materials:

-

Human cancer cell lines

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis:

-

Seed 5 x 10⁵ cells/well in 6-well plates and treat with this compound (e.g., 0, 10, 25, 50 nM) for 24 hours.

-

Lyse the cells in ice-cold RIPA buffer.

-

Centrifuge to collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate the major pathways affected by this compound.

ROS-JNK Signaling Pathway

This compound induces the production of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis and autophagy.

PI3K/Akt/mTOR Signaling Pathway

This compound inhibits the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.

MAPK/ERK Signaling Pathway

This compound has been shown to suppress the MAPK/ERK signaling cascade, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation and survival.

LKB1-SIK2/3-PARD3 Signaling Pathway

In gastric cancer, this compound has been found to inhibit the LKB1-SIK2/3-PARD3 signaling axis, which is associated with tumor growth and epithelial-mesenchymal transition (EMT).

Conclusion

This compound is a promising natural compound with significant potential for drug development, particularly in the field of oncology. Its multifaceted mechanism of action, involving the modulation of several key signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers and scientists, offering detailed information on this compound's chemical and biological characteristics, as well as standardized protocols for its study. The visualization of its signaling pathways offers a clear framework for understanding its complex cellular effects and for designing future studies to fully elucidate its therapeutic potential.

References

- 1. This compound induces apoptosis and pyroptosis via MAPK/ERK and PI3K/Akt pathways and synergizes with anlotinib in anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits the progression of pancreatic cancer by directly targeting AKT and ASK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of this compound: Cancer-Specific Target Prediction Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Erianin's Mechanism of Action in Cancer Cells: A Technical Guide

Executive Summary: Erianin, a bibenzyl compound extracted from Dendrobium chrysotoxum, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. Extensive research demonstrates its ability to inhibit tumor cell proliferation, induce programmed cell death, and suppress metastasis and angiogenesis across a wide range of cancer types. This compound exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and ROS/JNK pathways. It triggers various forms of cell death, including apoptosis, ferroptosis, and autophagy, and imposes cell cycle arrest, primarily at the G2/M phase. This document provides a comprehensive technical overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Core Anti-Cancer Mechanisms

This compound's anti-neoplastic activity is not confined to a single mode of action but rather involves a coordinated assault on the fundamental processes that drive cancer progression.

Induction of Cell Cycle Arrest

A primary mechanism by which this compound inhibits cancer cell proliferation is the induction of cell cycle arrest. The most frequently reported phenomenon is a halt in the G2/M phase of the cell cycle. This has been observed in hepatocellular carcinoma, lung cancer, colorectal cancer, breast cancer, and osteosarcoma cells. The G2/M arrest is often mediated by the upregulation of key cell cycle inhibitors like p21 and p27 and the modulation of cyclin-dependent kinase (CDK) complexes, such as Cyclin B1/CDK1. In some cancer types, such as pancreatic and nasopharyngeal carcinoma, this compound has also been shown to induce G0/G1 phase arrest by downregulating Cyclin D1 and Cyclin A.

Induction of Programmed Cell Death

This compound is a potent inducer of programmed cell death through multiple, sometimes interconnected, pathways.

-

Apoptosis: this compound triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Mechanistically, it alters the ratio of Bcl-2 family proteins, decreasing the expression of anti-apoptotic Bcl-2 and increasing the expression of pro-apoptotic Bax. This leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of a caspase cascade, including caspase-3, -7, and -9, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP).

-

Ferroptosis: A novel mechanism identified for this compound is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. In lung and bladder cancer cells, this compound treatment leads to the accumulation of lipid reactive oxygen species (ROS) and the depletion of glutathione (GSH). This process can be mediated by the activation of Ca²⁺/Calmodulin (CaM) signaling or the inactivation of the NRF2 signaling pathway.

-

Autophagy: this compound has been shown to induce autophagy in cancer cells, such as in human osteosarcoma. This process is often linked to the generation of ROS and the activation of the JNK signaling pathway. The interplay between autophagy and apoptosis in this compound-treated cells is complex; in some contexts, autophagy may contribute to cell survival, while in others, it facilitates cell death.

-

Endoplasmic Reticulum (ER) Stress: In prostate cancer cells, this compound induces apoptosis associated with ER stress. It interferes with endoplasmic reticulum homeostasis by upregulating the phosphorylation of IRE1α and eIF2α, leading to increased expression of the pro-apoptotic protein CHOP.

Inhibition of Angiogenesis

This compound demonstrates significant anti-angiogenic properties, which are critical for restricting tumor growth and metastasis. It inhibits the proliferation of endothelial cells, disrupts the formation of tube-like structures, and abrogates neovascularization in various models. The underlying mechanisms include the inhibition of vascular endothelial growth factor (VEGF) expression and the suppression of its downstream signaling pathways, such as PI3K/AKT and cRaf-MEK1/2-ERK1/2. This compound can also downregulate the expression and activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor angiogenesis.

Inhibition of Metastasis

This compound effectively suppresses the migration and invasion of cancer cells. It modulates the expression of key proteins involved in the epithelial-mesenchymal transition (EMT), a critical process for metastasis. This compound treatment has been shown to increase the expression of E-cadherin while decreasing N-cadherin, fibronectin, vimentin, snail, and twist. This effect is often mediated through the inhibition of pathways like JAK2/STAT3 and ERK1/2, which in turn reduces the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.

Key Signaling Pathways Modulated by this compound

This compound's diverse anti-cancer effects are orchestrated through its interaction with several critical intracellular signaling cascades.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival that is often hyperactivated in cancer. This compound has been shown to be a potent inhibitor of this pathway in various cancers, including lung, liver, and breast cancer.[1][2][3][4][5] It acts by decreasing the phosphorylation of key components like Akt and mTOR. Inhibition of mTOR signaling by this compound disrupts downstream processes such as protein synthesis and pyrimidine metabolism, which are essential for cancer cell growth.

ROS/JNK Pathway

This compound treatment often leads to a significant increase in intracellular reactive oxygen species (ROS). While low levels of ROS can promote cell survival, the high levels induced by this compound are cytotoxic. This oxidative stress activates the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the MAPK superfamily. Activated JNK then promotes apoptosis and autophagy. Pretreatment with ROS scavengers like N-acetyl cysteine (NAC) can reverse this compound-induced apoptosis, confirming the critical role of ROS in this process.

MAPK/ERK Pathway

The RAS-RAF-MEK-ERK (MAPK) pathway is another crucial regulator of cell proliferation that is frequently dysregulated in cancer. This compound has been shown to inhibit this pathway by downregulating the phosphorylation of key kinases like ERK and p38. In some contexts, this compound acts as a dual inhibitor of CRAF and MEK1/2. This inhibition contributes significantly to its anti-proliferative and pro-apoptotic effects in cancers with RAS or RAF mutations.

JAK/STAT Pathway

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway plays a role in cytokine signaling and cell proliferation. This compound has been found to inhibit the JAK/STAT pathway, particularly by down-regulating the phosphorylation of JAK2 and STAT3. This inhibition can lead to reduced expression of downstream targets like the anti-ferroptotic protein SLC7A11 and metastasis-related proteins MMP-2 and MMP-9, thereby promoting ferroptosis and suppressing invasion.

Calcium/Calmodulin (Ca²⁺/CaM) Signaling and Ferroptosis

In lung cancer cells, this compound's ability to induce ferroptosis is directly linked to its activation of the Ca²⁺/CaM signaling pathway. This compound treatment increases intracellular Ca²⁺ levels, which activates Calmodulin (CaM). This Ca²⁺/CaM activation leads to an increase in intracellular Fe²⁺ levels and ROS accumulation, creating the necessary conditions for ferroptotic cell death. Blockade of this pathway has been shown to rescue cells from this compound-induced ferroptosis.

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is integral to cell development and is often aberrantly activated in cancer, promoting proliferation and drug resistance. In models of cisplatin-resistant lung adenocarcinoma, this compound has been shown to inhibit this pathway by down-regulating the expression of Wnt3 and β-catenin. This inhibition helps to reverse drug resistance and suppress tumor cell proliferation.

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values demonstrate its high potency, often in the nanomolar range.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Duration (hours) | Reference |

| H460 | Lung Cancer | 61.33 | 24 | |

| H1299 | Lung Cancer | 21.89 | 24 | |

| H1975 | Lung Cancer | < 1000 | - | |

| A549 | Lung Cancer | < 1000 | - | |

| EJ | Bladder Cancer | 65.04 | 48 | |

| 5637 | Bladder Cancer | 65.04 | 48 | |

| HL-60 | Promyelocytic Leukemia | 12.5–81.9 | 24, 48, 72 | |

| SGC-7901 | Gastric Cancer | 175.9 | 48 | |

| MC | Gastric Precancerous Lesions | 80.00 | 48 |

Table 2: EC50 Values of this compound in Endothelial Cells

| Cell Line | Cell Type | EC50 (nM) | Duration (hours) | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cell | 34.1 ± 12.7 | - |

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on a suite of standard and advanced cell and molecular biology techniques.

Cell Viability Assay (CCK-8)

-

Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

-

Protocol:

-

Seed cancer cells (e.g., H460, H1299) into 96-well plates at a density of 5,000-10,000 cells/well and culture overnight.

-

Treat cells with a series of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 nM) for a specified time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay by Flow Cytometry

-

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

-

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

-

Harvest cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples within 1 hour using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle phase distribution.

-

Protocol:

-

Culture and treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with cold PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight to permeabilize the membrane.

-

Wash the cells to remove the ethanol and resuspend in PBS containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

-

Western Blotting

-

Objective: To detect changes in the expression levels of specific proteins in key signaling pathways.

-

Protocol:

-

Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Caspase-3, PARP, Cyclin B1, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH).

-

Conclusion and Future Perspectives

This compound is a promising natural compound with potent and broad-spectrum anti-cancer activity. Its efficacy stems from its ability to simultaneously target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of cell death, angiogenesis, and metastasis. By modulating a complex network of signaling pathways such as PI3K/Akt/mTOR, ROS/JNK, and JAK/STAT, this compound effectively induces cell cycle arrest and triggers programmed cell death through apoptosis and ferroptosis.

The nanomolar potency of this compound against a variety of cancer cell lines highlights its potential for clinical development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring combination therapies with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance, and conducting rigorous in vivo studies to validate its therapeutic potential in preclinical models. The detailed molecular mechanisms outlined in this guide provide a solid foundation for its continued investigation as a next-generation cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Focus on the role of calcium signaling in ferroptosis: a potential therapeutic strategy for sepsis-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits the progression of DDP-resistant lung adenocarcinoma by regulating the Wnt/β-catenin pathway and activating the caspase-3 for apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits the progression of DDP-resistant lung adenocarcinoma by regulating the Wnt/β-catenin pathway and activating the caspase-3 for apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Erianin-Induced Apoptosis Signaling Pathways: A Technical Guide for Researchers

Executive Summary

Erianin, a bibenzyl compound extracted from Dendrobium chrysotoxum, has emerged as a potent inducer of apoptosis in a wide array of cancer cells. Its multifaceted mechanism of action involves the modulation of several critical signaling pathways, making it a promising candidate for novel anti-cancer therapies. This technical guide provides an in-depth exploration of the core signaling pathways implicated in this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. The primary pathways discussed include the intrinsic (mitochondrial) pathway, the PI3K/Akt/mTOR pathway, the MAPK/ERK and JNK pathways, and the roles of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound orchestrates apoptosis through a complex interplay of signaling cascades, primarily converging on the activation of caspases, the executioners of programmed cell death. The following sections delineate the key pathways involved.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a central mechanism through which this compound exerts its pro-apoptotic effects. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.

This compound disrupts the balance between these proteins, leading to a decrease in the expression of anti-apoptotic proteins and an increase in the expression of pro-apoptotic proteins[1][2][3][4]. This shift in the Bcl-2/Bax ratio increases the permeability of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm[1]. Cytoplasmic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.

Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of PI3K and Akt, leading to their inactivation. The dephosphorylation of Akt prevents the subsequent activation of mTOR, a key regulator of cell growth and proliferation. Inhibition of the PI3K/Akt/mTOR pathway by this compound contributes to its anti-proliferative and pro-apoptotic effects.

MAPK Signaling Pathways (ERK and JNK)

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, play complex roles in cell fate decisions. This compound appears to modulate these pathways to induce apoptosis.

In some cancer cell types, this compound has been observed to decrease the phosphorylation of ERK1/2, leading to the inhibition of this pro-survival pathway and subsequent apoptosis. Conversely, this compound can also induce apoptosis through the activation of the JNK pathway, a key regulator of cellular stress responses. This compound-induced activation of JNK can lead to the phosphorylation of c-Jun, which in turn can modulate the expression of Bcl-2 family proteins to favor apoptosis.

Role of Reactive Oxygen Species (ROS)

This compound treatment has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. Elevated levels of ROS can cause oxidative damage to cellular components, including mitochondria, and can act as signaling molecules to trigger apoptosis. This compound-induced ROS production can lead to the activation of the JNK signaling pathway, creating a feedback loop that amplifies the apoptotic signal.

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress, which can trigger apoptosis if the stress is prolonged or severe. This compound has been reported to induce ER stress, as evidenced by the upregulation of ER stress markers. This ER stress-mediated apoptosis is another facet of this compound's anti-cancer activity.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic efficacy of this compound has been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 70.96 | 24 | |

| EFM-192A | Triple-Negative Breast Cancer | 78.58 | 24 | |

| 143B | Osteosarcoma | 58.19 | 24 | |

| 143B | Osteosarcoma | 40.97 | 48 | |

| 143B | Osteosarcoma | 26.77 | 72 | |

| MG63.2 | Osteosarcoma | 88.69 | 24 | |

| MG63.2 | Osteosarcoma | 44.26 | 48 | |

| MG63.2 | Osteosarcoma | 17.20 | 72 | |

| H460 | Lung Cancer | 61.33 | 24 | |

| H1299 | Lung Cancer | 21.89 | 24 | |

| HepG2 | Liver Cancer | 43.69 | 24 | |

| SMMC-7721 | Liver Cancer | 81.02 | 24 | |

| KU-19-19 | Bladder Cancer | Not specified | 24 | |

| RT4 | Bladder Cancer | Not specified | 24 | |

| CAL62 | Anaplastic Thyroid Carcinoma | Not specified | 72 and 96 | |

| C643 | Anaplastic Thyroid Carcinoma | Not specified | 72 and 96 | |

| BHT101 | Anaplastic Thyroid Carcinoma | Not specified | 72 and 96 |

Table 2: Modulation of Key Apoptosis-Related Proteins by this compound

| Protein | Function | Effect of this compound | Cell Line(s) | Reference |

| Bcl-2 | Anti-apoptotic | Downregulation | MDA-MB-231, EFM-192A, T47D | |

| Bax | Pro-apoptotic | Upregulation | MDA-MB-231, EFM-192A | |

| Cytochrome c | Pro-apoptotic | Increased cytoplasmic levels | MDA-MB-231, EFM-192A | |

| Cleaved Caspase-9 | Initiator Caspase | Upregulation | MDA-MB-231, EFM-192A, NPC-039, NPC-BM | |

| Cleaved Caspase-3 | Effector Caspase | Upregulation | MDA-MB-231, EFM-192A, HaCaT, NPC-039, NPC-BM | |

| Cleaved PARP | Caspase Substrate | Upregulation | MDA-MB-231, EFM-192A, HaCaT, NPC-039, NPC-BM | |

| p-PI3K | Pro-survival | Downregulation | MDA-MB-231, EFM-192A | |

| p-Akt | Pro-survival | Downregulation | MDA-MB-231, EFM-192A | |

| p-ERK1/2 | Pro-survival | Downregulation | NPC-039, NPC-BM | |

| p-JNK | Pro-apoptotic | Upregulation | HaCaT |

Table 3: this compound-Induced Apoptosis Rates in Cancer Cells

| Cell Line | This compound Concentration (nM) | Incubation Time (h) | Apoptosis Rate (% of cells) | Reference |

| MDA-MB-231 | 40 | 24 | Increased | |

| MDA-MB-231 | 80 | 24 | Increased | |

| MDA-MB-231 | 160 | 24 | Increased | |

| EFM-192A | 40 | 24 | Increased | |

| EFM-192A | 80 | 24 | Increased | |

| EFM-192A | 160 | 24 | Increased | |

| HaCaT | 12.5 | 24 | Significantly Increased | |

| HaCaT | 25 | 24 | Significantly Increased | |

| HaCaT | 50 | 24 | Significantly Increased | |

| T47D | 0-160 | 48 and 72 | Significantly Increased | |

| 143B | 0-50 | 24 | Increased | |

| MG63.2 | 0-50 | 24 | Increased | |

| H460 | 50, 100 | 24 | Dose-dependent increase | |

| H1299 | 50, 100 | 24 | Dose-dependent increase | |

| KU-19-19 | Not specified | 24 | Markedly high | |

| RT4 | Not specified | 24 | Markedly high | |

| CAL62 | 50, 100 | 48 | Increased | |

| C643 | 50, 100 | 48 | Increased | |

| BHT101 | 50, 100 | 48 | Increased |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the steps for detecting changes in the expression of key apoptotic proteins following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-β-actin). A typical dilution for these antibodies is 1:1000.

-

HRP-conjugated secondary antibodies (1:5000 dilution).

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol describes the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

-

Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X binding buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

-

Gating Strategy:

-

Gate on the main cell population using a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.

-

Create a quadrant plot of Annexin V-FITC (x-axis) versus PI (y-axis).

-

Live cells: Annexin V-negative, PI-negative (lower left quadrant).

-

Early apoptotic cells: Annexin V-positive, PI-negative (lower right quadrant).

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (upper right quadrant).

-

Necrotic cells: Annexin V-negative, PI-positive (upper left quadrant).

-

Caspase Activity Assay

This protocol outlines a luminometric method for measuring the activity of caspases-3, -7, -8, and -9.

Materials:

-

Caspase-Glo® 3/7, 8, or 9 Assay Systems (Promega).

-

White-walled 96-well plates.

-

Luminometer.

Procedure:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound.

-

Reagent Preparation: Reconstitute the Caspase-Glo® reagent according to the manufacturer's instructions.

-

Assay: Add 100 µL of the Caspase-Glo® reagent to each well containing 100 µL of cell suspension (2 x 10^5 cells/ml).

-

Incubation: Incubate the plate at room temperature for 30-60 minutes in the dark.

-

Measurement: Measure the luminescence using a luminometer.

-

Analysis: The luminescent signal is proportional to the caspase activity.

Detection of Intracellular ROS

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

DCFH-DA.

-

DMSO.

-

Serum-free cell culture medium.

-

Fluorescence microscope or plate reader.

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with this compound.

-

DCFH-DA Loading: Wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.

-

Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

This compound is a promising natural compound that induces apoptosis in cancer cells through multiple, interconnected signaling pathways. Its ability to modulate the intrinsic apoptotic pathway, inhibit pro-survival signaling cascades like PI3K/Akt/mTOR, and induce cellular stress through ROS generation and ER disruption underscores its potential as a multi-targeted anti-cancer agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel strategies for cancer treatment. Further research should focus on the in vivo efficacy and safety of this compound, as well as its potential in combination therapies to enhance its anti-cancer effects.

References

- 1. This compound induces triple-negative breast cancer cells apoptosis by activating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the progression of DDP-resistant lung adenocarcinoma by regulating the Wnt/β-catenin pathway and activating the caspase-3 for apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Erianin-Induced Ferroptosis In Vitro

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Erianin, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant antitumor activity across a spectrum of cancers, including lung, bladder, liver, and pancreatic cancer.[1][2][3] While its mechanisms of action are multifaceted, inducing cell cycle arrest and apoptosis, recent evidence has highlighted its potent ability to trigger ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4][5]

Ferroptosis is distinct from other cell death modalities and presents a promising therapeutic avenue, particularly for cancers resistant to traditional therapies. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced ferroptosis, summarizes key quantitative data, and offers detailed protocols for its investigation in an in vitro setting.

Molecular Mechanisms of this compound-Induced Ferroptosis

This compound instigates ferroptosis primarily by disrupting the cellular antioxidant defense systems, leading to overwhelming lipid peroxidation. The core mechanism involves the suppression of key proteins that protect against ferroptotic stimuli. Two principal signaling pathways have been identified through which this compound exerts this effect.

Inhibition of the NRF2-GPX4 Axis

The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. Under normal conditions, NRF2 drives the expression of several protective genes, including Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4).

-

SLC7A11 (xCT): This protein is a component of the system Xc- cystine/glutamate antiporter. It imports extracellular cystine, which is subsequently reduced to cysteine—the rate-limiting substrate for glutathione (GSH) synthesis.

-

GPX4: This crucial enzyme uses GSH as a cofactor to reduce toxic lipid peroxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing their accumulation and subsequent membrane damage.

This compound treatment has been shown to cause the inactivation of NRF2. This downregulation prevents the transcription of SLC7A11 and GPX4, leading to GSH depletion and GPX4 inactivation. The loss of GPX4 function is a central execution point of ferroptosis, resulting in the unchecked, iron-dependent accumulation of lipid reactive oxygen species (ROS) and eventual cell death.

References

- 1. This compound inhibits tumor growth by promoting ferroptosis and inhibiting invasion in hepatocellular carcinoma through the JAK2/STAT3/SLC7A11 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Flow cytometry analysis for lipid ROS [bio-protocol.org]

Erianin's Role in Inducing Autophagy in Tumor Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Erianin, a bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant anti-tumor activity across a spectrum of malignancies[1][2][3]. One of the key mechanisms contributing to its cytotoxic effects is the induction of autophagy, a catabolic process involving the degradation of cellular components via lysosomes[4]. This technical guide provides an in-depth exploration of the molecular pathways underlying this compound-induced autophagy in tumor cells, presents quantitative data on its efficacy, and details the key experimental protocols for its investigation.

Core Signaling Pathways of this compound-Induced Autophagy

This compound modulates several critical signaling pathways to initiate and regulate autophagy in cancer cells. The primary mechanisms involve the generation of reactive oxygen species (ROS) and the modulation of key protein kinase cascades, including the JNK and PI3K/Akt/mTOR pathways[1].

The ROS/JNK Signaling Pathway

A primary mechanism by which this compound induces autophagy is through the generation of intracellular reactive oxygen species (ROS). Elevated ROS levels act as upstream signaling molecules that trigger the activation of the c-Jun N-terminal kinase (JNK) pathway. Activated JNK, in turn, promotes the expression of autophagy-related genes, leading to the formation of autophagosomes. The use of ROS scavengers, such as N-acetyl cysteine (NAC), has been shown to attenuate this compound-induced autophagy, confirming the critical role of ROS in this process.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central negative regulator of autophagy. This compound has been shown to suppress the activation of this pathway in several cancer models, including lung cancer. By inhibiting the phosphorylation of key components like PI3K, Akt, and mTOR, this compound relieves the inhibitory brake on autophagy, thereby promoting its induction. This inhibition is a critical aspect of this compound's anti-proliferative effects.

Crosstalk between Autophagy and Apoptosis

This compound often induces both autophagy and apoptosis concurrently in tumor cells. The relationship between these two processes is complex and can be cell-type dependent. In some cases, this compound-induced autophagy appears to be a pro-survival mechanism, where its inhibition leads to enhanced apoptosis. In other contexts, it may contribute to autophagic cell death. This crosstalk is frequently mediated by the MAPK signaling pathway, which is involved in regulating both processes.

Quantitative Data: Cytotoxicity of this compound

This compound exhibits potent cytotoxic effects on a wide range of human cancer cell lines, often at nanomolar concentrations. The 50% inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cancer Type | Cell Line(s) | IC50 (nM) | Time (h) | Reference |

| Osteosarcoma | 143B | 58.19 | 24 | |

| 40.97 | 48 | |||

| 26.77 | 72 | |||

| MG63.2 | 88.69 | 24 | ||

| 44.26 | 48 | |||

| 17.20 | 72 | |||

| Lung Cancer | H460 | 61.33 | 24 | |

| H1299 | 21.89 | 24 | ||

| Bladder Cancer | EJ | 65.04 | 48 | |

| Liver Cancer | HepG2 | 43.69 | 24 | |

| SMMC-7721 | 81.02 | 24 |

Detailed Experimental Protocols

Accurate monitoring of autophagy is crucial for understanding the effects of compounds like this compound. A combination of assays is recommended to provide a comprehensive assessment of autophagic flux.

Western Blot for LC3 and p62/SQSTM1 Turnover

This is the most common method to assess autophagosome formation by detecting the conversion of cytosolic LC3-I to the lipidated, autophagosome-associated form, LC3-II. Additionally, monitoring the degradation of the autophagy substrate p62/SQSTM1 provides a measure of autophagic flux.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, with and without a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the final 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel. LC3-I and LC3-II are small proteins and require higher percentage gels for good resolution.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control (e.g., β-actin or GAPDH) must be included.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate an induction of autophagic flux. The accumulation of LC3-II in the presence of lysosomal inhibitors confirms this flux.

Transmission Electron Microscopy (TEM)

TEM is the gold standard for visualizing autophagic structures, providing unequivocal morphological evidence of autophagosomes and autolysosomes.

Protocol:

-

Cell Fixation: Fix this compound-treated cells with a solution of 2.5% glutaraldehyde in 0.1 M phosphate buffer for 2 hours at 4°C.

-

Post-fixation: Wash the cells and post-fix with 1% osmium tetroxide for 1-2 hours.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

Embedding: Infiltrate the samples with resin (e.g., Epon 812) and polymerize at 60°C for 48 hours.

-

Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome and mount them on copper grids.

-

Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Observe the samples under a transmission electron microscope. Autophagosomes are identified as double-membraned vesicles containing cytoplasmic material. Autolysosomes are typically single-membraned and have a more electron-dense interior.

mRFP-GFP-LC3 Tandem Fluorescence Assay

This fluorescence microscopy-based assay measures autophagic flux. It utilizes a tandem construct where LC3 is tagged with both a pH-sensitive GFP and a pH-stable mRFP. In neutral pH autophagosomes, both fluorophores are active (yellow puncta). Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, leaving only the mRFP signal (red puncta).

Protocol:

-

Transfection: Transfect cells with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent. Stable cell lines are often preferred for consistency.

-

Cell Seeding: Seed the transfected cells onto glass-bottom dishes or coverslips and allow them to adhere.

-

Treatment: Treat cells with this compound for the desired duration.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes.

-

Imaging: Mount the coverslips and visualize the cells using a confocal fluorescence microscope. Acquire images in both the green (GFP) and red (mRFP) channels.

-

Analysis: Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell. An increase in both yellow and red puncta indicates autophagy induction, while a significant increase in red puncta specifically demonstrates efficient autophagic flux.

Conclusion

This compound is a potent natural compound that effectively induces autophagy in a variety of tumor cells. Its mechanisms of action are multifaceted, primarily involving the induction of ROS-mediated JNK signaling and the suppression of the pro-survival PI3K/Akt/mTOR pathway. The ability of this compound to modulate this fundamental cellular process underscores its potential as a promising candidate for anticancer therapy. The experimental protocols detailed herein provide a robust framework for researchers to further investigate and characterize the autophagic response to this compound and other novel therapeutic agents.

References

- 1. This compound induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progressive study of effects of this compound on anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The roles of this compound in tumor and innate immunity and its’ perspectives in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide: Erianin-Induced Cell Cycle Arrest at the G2/M Phase

Abstract

This compound, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant antitumor activity across a spectrum of malignancies.[1] A primary mechanism underlying its cytotoxic effects is the induction of cell cycle arrest at the G2/M transition phase, preventing cancer cells from entering mitosis and ultimately leading to apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental methodologies related to this compound-induced G2/M arrest. Quantitative data are summarized for clarity, and detailed protocols for essential experiments are provided.

Core Mechanism of this compound-Induced G2/M Arrest

This compound disrupts the normal progression of the cell cycle by targeting the critical G2/M checkpoint. This checkpoint ensures that DNA is fully replicated and undamaged before a cell enters mitosis. This compound enforces this checkpoint arrest primarily by modulating the activity of the Cyclin B1/CDK1 complex, the master regulator of the G2/M transition.[2][3]

The key molecular events include:

-

Upregulation of CDK Inhibitors (CKIs) : this compound treatment leads to a significant increase in the expression of CKI proteins p21 and p27.[2][4] These proteins bind to and inhibit the activity of cyclin-dependent kinases (CDKs), including CDK1.

-

Modulation of the Cyclin B1/CDK1 Complex : The Cyclin B1/CDK1 complex is the primary engine that drives cells into mitosis. This compound treatment results in the downregulation of total CDK1 expression while increasing the inhibitory phosphorylation of CDK1. This keeps the Cyclin B1/CDK1 complex in an inactive state, effectively halting the cell cycle at the G2 phase.

-

Inhibition of Cdc25c Phosphatase : Cell division cycle 25C (Cdc25c) is the phosphatase responsible for removing the inhibitory phosphate groups from CDK1 to activate it. This compound treatment leads to an increase in the inhibitory phosphorylation of Cdc25c, rendering it inactive and unable to activate the Cyclin B1/CDK1 complex.

This cascade of events ensures a robust arrest at the G2/M checkpoint, preventing cell division and proliferation.

Upstream Signaling Pathways Triggered by this compound

The G2/M arrest induced by this compound is not an isolated event but rather the culmination of upstream signaling cascades initiated by the compound. The generation of reactive oxygen species (ROS) appears to be a critical initiating event.

The ROS/JNK Signaling Axis

A substantial body of evidence indicates that this compound treatment rapidly increases intracellular ROS levels in cancer cells. This oxidative stress serves as a key signaling event:

-

ROS Generation : this compound induces a significant accumulation of ROS. This effect can be reversed by pre-treatment with ROS scavengers like N-acetyl cysteine (NAC), which also attenuates this compound-induced apoptosis and autophagy.

-

JNK Pathway Activation : High levels of ROS activate the c-Jun N-terminal kinase (JNK) signaling pathway.

-

Apoptosis and Cell Cycle Arrest : The activated ROS/JNK pathway contributes to both G2/M arrest and the subsequent induction of apoptosis.

Modulation of Pro-Survival Pathways

This compound also exerts its effects by inhibiting key signaling pathways that promote cancer cell growth and survival, such as the PI3K/Akt and ERK pathways.

-

PI3K/Akt Pathway : this compound has been shown to decrease the phosphorylation of both PI3K and Akt, thereby inhibiting this crucial pro-survival pathway.

-

ERK Pathway : In several cancer types, this compound treatment leads to a dose-dependent decrease in the phosphorylation of ERK1/2, which is involved in cell proliferation.

The inhibition of these pathways synergizes with the direct cell cycle machinery disruption to halt cancer cell proliferation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

| HeLa | Cervical Cancer | 8.3 ± 1.3 µM | 48 h | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 70.96 nM | 24 h | |

| EFM-192A | Triple-Negative Breast Cancer | 78.58 nM | 24 h | |

| EJ | Bladder Cancer | 65.04 nM | 48 h |

Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cells

| Cell Line | This compound Concentration | Duration | % Cells in G2/M Phase (Approx. Fold Change) | Citation |

| Osteosarcoma (143B, MG63.2) | Dose-dependent | 24 h | Significant increase | |

| Triple-Negative Breast Cancer (MDA-MB-231) | 40, 80, 160 nM | 24 h | Dose-dependent increase | |

| Cervical Cancer (HeLa) | 15.7, 31.4 µM | 48 h | Significant increase | |

| Esophageal Cancer (Eca-109) | 4, 8, 12 µM | 24 h | Dose-dependent increase | |

| Lung Cancer Cells | Dose-dependent | 24 h | Significant increase |

Table 3: Effect of this compound on Key G2/M Regulatory Proteins

| Protein | Effect of this compound Treatment | Cancer Type Context | Citation |

| p53 | Upregulated | Osteosarcoma, Cervical Cancer | |

| p21 | Upregulated | Osteosarcoma, TNBC | |

| p27 | Upregulated | Osteosarcoma, TNBC | |

| Cyclin B1 | Upregulated | Osteosarcoma | |

| Downregulated | Triple-Negative Breast Cancer | ||

| CDK1 | Downregulated (total protein) | Osteosarcoma, TNBC | |

| p-CDK1 (Tyr15) | Upregulated (inactive form) | Osteosarcoma | |

| p-Cdc25c (Ser216) | Upregulated (inactive form) | Osteosarcoma | |

| p-Akt | Downregulated | Various | |

| p-ERK1/2 | Downregulated | Various |

Note: The effect on Cyclin B1 can vary. An increase often reflects an accumulation of cells at the G2/M boundary where the complex is formed but kept inactive.

Visualization of Pathways and Workflows

Signaling Pathway Diagram

Caption: Signaling cascade initiated by this compound leading to G2/M arrest.

Experimental Workflow Diagram

Caption: A typical workflow for investigating the cellular effects of this compound.

Experimental Protocols

The following are generalized protocols for key experiments cited in the study of this compound. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Seeding and Treatment : Seed cells in 6-well plates to achieve 60-70% confluency at the time of harvest. Treat cells with desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24 or 48 hours).

-

Harvesting : Aspirate the media and wash cells with ice-cold PBS. Detach adherent cells using trypsin-EDTA. Collect all cells (including those in the supernatant) by centrifugation at 300 x g for 5 minutes.

-

Fixation : Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Storage : Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.

-

Staining : Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet twice with PBS.

-

RNase Treatment : Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 0.1% Triton X-100 to degrade RNA, which can interfere with propidium iodide (PI) staining. Incubate for 30 minutes at 37°C.

-

DNA Staining : Add 50 µg/mL Propidium Iodide to the cell suspension. Incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry : Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

This protocol is used to measure the expression levels of key proteins involved in G2/M regulation.

-

Cell Lysis : After treatment, place culture dishes on ice and wash cells with ice-cold PBS. Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation : Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE : Load the denatured protein samples onto a polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., p21, Cyclin B1, CDK1, p-CDK1, β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Reactive Oxygen Species (ROS) Detection

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Treatment : Culture cells in a 6-well plate or a black, clear-bottom 96-well plate. Treat with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.

-

Probe Loading : Remove the treatment media and wash the cells once with warm PBS or serum-free media.

-

Staining : Add media containing 10-20 µM DCFH-DA to each well. Incubate for 30-45 minutes at 37°C in the dark.

-

Washing : Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Analysis :

-

Flow Cytometry : Detach and resuspend cells in PBS. Immediately analyze the fluorescence intensity in the FITC channel.

-

Fluorescence Microscopy/Plate Reader : Add PBS to the wells and immediately measure the fluorescence using a microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm.

-

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation : Culture and treat cells on glass coverslips or in chamber slides.

-

Fixation : After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization : Wash with PBS and then permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the labeling enzyme to enter the nucleus.

-

Equilibration : Wash with PBS and incubate the cells with TdT reaction buffer for 10 minutes.

-

TdT Labeling Reaction : Prepare the TdT reaction cocktail containing TdT enzyme and a fluorescently labeled dUTP (e.g., BrdUTP or EdUTP) according to the manufacturer's instructions. Incubate the samples with the cocktail for 60 minutes at 37°C in a humidified chamber.

-